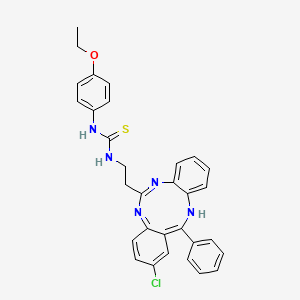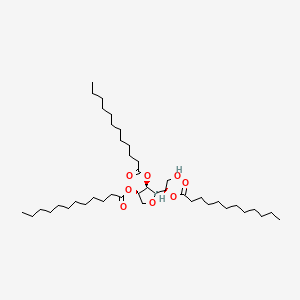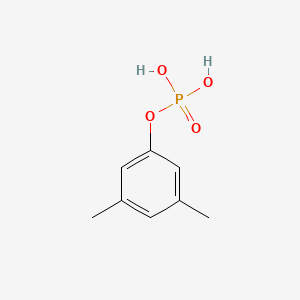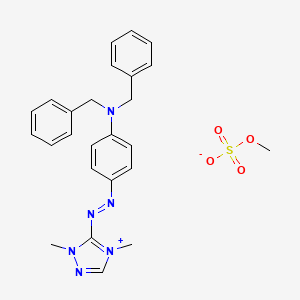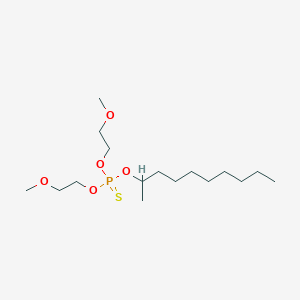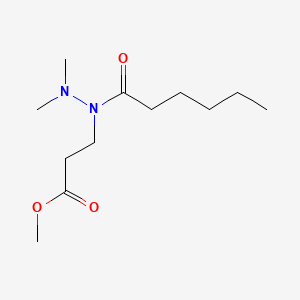
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a methoxy group, and a dimethylhydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method includes the reaction of hexanoic acid with 3-methoxy-3-oxopropyl chloride in the presence of a base to form the intermediate ester. This intermediate is then reacted with 2,2-dimethylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-3-oxopropanoic acid
- 3-Methoxy-2-methylbenzoic acid
- 3-Methoxy-2-nitrobenzoic acid
Comparison: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its combination of a hexanoic acid backbone with a methoxy-oxopropyl and dimethylhydrazide moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
96804-35-2 |
|---|---|
Formule moléculaire |
C12H24N2O3 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
methyl 3-[dimethylamino(hexanoyl)amino]propanoate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-7-8-11(15)14(13(2)3)10-9-12(16)17-4/h5-10H2,1-4H3 |
Clé InChI |
YFJCLHJKVYSSBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CCC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
